molecular formula C15H21NO B221369 N-cyclohexyl-2-(2-methylphenyl)acetamide

N-cyclohexyl-2-(2-methylphenyl)acetamide

Cat. No. B221369
M. Wt: 231.33 g/mol
InChI Key: VXPYBVLJTLQULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2-methylphenyl)acetamide, also known as CX-614, is a potent cognitive enhancer that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are responsible for the fast excitatory synaptic transmission in the brain. CX-614 is a synthetic compound that was first developed by Cortex Pharmaceuticals in the 1990s.

Mechanism of Action

N-cyclohexyl-2-(2-methylphenyl)acetamide modulates the activity of AMPA receptors by increasing the opening time and frequency of channel opening events. This leads to an increase in the flow of positively charged ions such as calcium and sodium into the cell, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity and LTP. N-cyclohexyl-2-(2-methylphenyl)acetamide also enhances the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methylphenyl)acetamide has been shown to enhance synaptic plasticity and LTP in various brain regions such as the hippocampus, prefrontal cortex, and amygdala. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes. N-cyclohexyl-2-(2-methylphenyl)acetamide has been found to have nootropic effects in animal models, improving cognitive performance in tasks such as object recognition, spatial memory, and fear conditioning.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and relatively inexpensive compared to other cognitive enhancers. However, N-cyclohexyl-2-(2-methylphenyl)acetamide has some limitations, including its low water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing to maintain its effects.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(2-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-2-(2-methylphenyl)acetamide for cognitive disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is the development of analogs of N-cyclohexyl-2-(2-methylphenyl)acetamide with improved pharmacological properties such as increased water solubility and longer half-life. Finally, future studies could investigate the effects of N-cyclohexyl-2-(2-methylphenyl)acetamide on other neurotransmitter systems and brain regions to further elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-cyclohexyl-2-(2-methylphenyl)acetamide is synthesized by the reaction of cyclohexylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent such as ethanol. The yield of N-cyclohexyl-2-(2-methylphenyl)acetamide is typically around 50%.

Scientific Research Applications

N-cyclohexyl-2-(2-methylphenyl)acetamide has been extensively studied in animal models and in vitro experiments to investigate its potential as a cognitive enhancer. In animal studies, N-cyclohexyl-2-(2-methylphenyl)acetamide has been shown to improve learning and memory in various tasks such as object recognition, spatial memory, and fear conditioning. In vitro studies have demonstrated that N-cyclohexyl-2-(2-methylphenyl)acetamide enhances the activity of AMPA receptors, resulting in increased synaptic plasticity and long-term potentiation (LTP).

properties

Product Name

N-cyclohexyl-2-(2-methylphenyl)acetamide

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H21NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17)

InChI Key

VXPYBVLJTLQULE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.